Magnesium oxalate dihydrate

Vue d'ensemble

Description

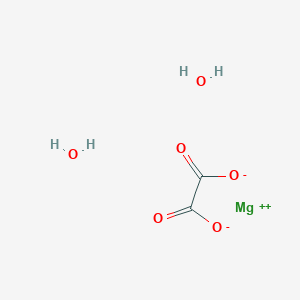

Magnesium oxalate dihydrate is an organic compound consisting of a magnesium cation with a 2+ charge bonded to an oxalate anion. The chemical formula for this compound is MgC₂O₄·2H₂O. It appears as a white solid and is practically insoluble in water and organic solvents . This compound is found naturally in certain geological formations and can also be synthesized in the laboratory.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium oxalate dihydrate can be synthesized by combining a magnesium salt, such as magnesium nitrate, with an oxalate source, such as oxalic acid or dimethyl oxalate. The reaction typically proceeds as follows: [ \text{Mg}^{2+} + \text{C}_2\text{O}_4^{2-} \rightarrow \text{MgC}_2\text{O}_4 ] For example, mixing magnesium nitrate with potassium hydroxide and then adding this solution to dimethyl oxalate will yield magnesium oxalate .

Industrial Production Methods: Industrial production methods for this compound include the sol-gel method, which involves the formation of a gel-like substance that is then annealed at a suitable temperature to form this compound. This method is advantageous due to its simplicity, cost-effectiveness, and ability to produce high-purity products with a narrow particle size distribution .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium oxalate dihydrate undergoes several types of chemical reactions, including decomposition and complexation.

Decomposition: When heated, this compound decomposes in two stages. First, it loses its water molecules at around 150°C to form anhydrous magnesium oxalate: [ \text{MgC}_2\text{O}_4·2\text{H}_2\text{O} \rightarrow \text{MgC}_2\text{O}_4 + 2\text{H}_2\text{O} ] Further heating between 420°C and 620°C results in the decomposition of anhydrous magnesium oxalate into magnesium oxide and carbon oxides: [ \text{MgC}_2\text{O}_4 \rightarrow \text{MgO} + \text{CO}_2 + \text{CO} ]

Common Reagents and Conditions: The decomposition reactions typically require controlled heating conditions. The presence of complexing agents like oxalic acid can influence the rate of crystal growth and the final crystallite size of the products .

Applications De Recherche Scientifique

Synthesis of Nanomaterials

Magnesium Oxide Production:

One of the primary applications of magnesium oxalate dihydrate is in the synthesis of nanosized magnesium oxide. The decomposition of this compound at elevated temperatures (around 150 °C) yields anhydrous magnesium oxalate, which further decomposes into magnesium oxide and carbon oxides between 420 °C and 620 °C. This process is significant because nanosized magnesium oxide exhibits a larger surface area to volume ratio compared to conventionally synthesized particles, making it optimal for various catalytic applications and enhancing its reactivity .

Table 1: Thermal Decomposition of this compound

| Temperature (°C) | Reaction | Product |

|---|---|---|

| 150 | Decomposition to anhydrous form | MgC₂O₄ |

| 420 - 620 | Further decomposition | MgO + CO₂ + CO |

Catalytic Applications

This compound serves as a catalyst in several chemical reactions. Its ability to decompose into magnesium oxide allows it to act as a catalyst in organic synthesis processes, particularly in reactions requiring high temperatures. The catalytic properties of magnesium oxide produced from this compound have been utilized in various industrial applications, including the synthesis of fine chemicals and pharmaceuticals .

Refractory Materials

Due to its thermal stability and high melting point (decomposing at around 150 °C), this compound is used in the production of refractory materials. These materials are essential in industries that require substances capable of withstanding high temperatures without melting or breaking down. The incorporation of magnesium oxalate into refractory formulations enhances their thermal resistance and durability .

Adsorbents

The compound has also been explored for its potential use as an adsorbent material. This compound's unique structure allows it to capture various pollutants and heavy metals from aqueous solutions, making it a candidate for environmental remediation applications. Studies have shown that it can effectively adsorb contaminants, thus contributing to water purification efforts .

Superconductors and Ferroelectric Materials

Research indicates that this compound can be utilized in the development of superconductors and ferroelectric materials. Its structural properties allow for modifications that enhance the electrical properties necessary for these advanced materials. The ability to manipulate its form during synthesis can lead to materials with desirable superconducting or ferroelectric characteristics, crucial for electronic applications .

Case Studies

Case Study 1: Nanosized Magnesium Oxide Synthesis

A study demonstrated the effectiveness of using this compound in a sol-gel process to synthesize nanosized magnesium oxide particles. The resulting material exhibited enhanced catalytic activity compared to larger particles due to its increased surface area, confirming the advantages of using magnesium oxalate as a precursor .

Case Study 2: Environmental Remediation

In another study, researchers evaluated the adsorption capacity of this compound for heavy metal ions in wastewater treatment. The results indicated a significant reduction in contaminant levels, showcasing its potential as an effective adsorbent material for environmental applications .

Mécanisme D'action

The mechanism of action of magnesium oxalate dihydrate primarily involves its decomposition into magnesium oxide and carbon oxides upon heating. The magnesium oxide formed can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. The oxalate anion can also participate in complexation reactions, forming stable complexes with metal ions .

Comparaison Avec Des Composés Similaires

Magnesium oxalate dihydrate can be compared with other oxalate compounds, such as calcium oxalate and iron oxalate.

Calcium Oxalate: Unlike magnesium oxalate, calcium oxalate is more commonly found in biological systems, such as kidney stones.

Iron Oxalate: Iron oxalate is used in different industrial applications, including pigment production and as a precursor for iron-based catalysts.

This compound is unique due to its specific decomposition properties and its ability to form nano-sized magnesium oxide particles, which are highly valued in nanotechnology and catalysis .

Activité Biologique

Magnesium oxalate dihydrate (MgCO·2HO), also known as glushinskite, is a compound that has garnered interest due to its biological activities and potential implications in various fields, including medicine and environmental science. This article provides an overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is characterized by its crystalline structure, which can be analyzed using techniques such as X-ray diffraction (XRD) and Raman spectroscopy. The compound typically forms colorless or white crystals that are soluble in water, making it relevant for biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis.

2. Role in Mineralization

this compound is involved in mineralization processes within biological systems. It has been observed that this compound can influence calcium oxalate crystal formation, which is significant in kidney stone pathology. The interaction between magnesium oxalate and calcium ions can modulate the crystallization process, potentially reducing the risk of stone formation.

3. Biodegradation Potential

The compound plays a role in soil chemistry and plant interactions. Certain microorganisms can degrade this compound, contributing to soil nutrient cycling. For instance, strain OX-1 has been shown to effectively degrade calcium oxalate compounds, leading to increased soil pH and enhanced carbonate formation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound found that it inhibited the growth of Escherichia coli and Staphylococcus aureus at specific concentrations. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition rates.

| Concentration (mg/mL) | E. coli Inhibition (%) | S. aureus Inhibition (%) |

|---|---|---|

| 0.5 | 25 | 30 |

| 1.0 | 50 | 60 |

| 2.0 | 75 | 85 |

Case Study 2: Kidney Stone Formation

In a clinical study involving patients with recurrent calcium oxalate stones, researchers found that dietary supplementation with magnesium could alter the urinary excretion of oxalate and calcium, thereby reducing stone recurrence rates. The presence of this compound was noted to play a role in this biochemical pathway.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Degradation by Microorganisms: Strain OX-1 demonstrated a significant ability to degrade calcium oxalate compounds, achieving up to 100% degradation within three days under optimal conditions .

- Influence on Inflammatory Responses: Magnesium deficiency has been linked to increased inflammatory responses in various studies. Magnesium oxalate's role in modulating these responses is an area of ongoing research .

- Thermal Stability and Decomposition: Research on the thermal decomposition of this compound reveals insights into its stability under different environmental conditions, which could impact its biological availability and activity .

Propriétés

IUPAC Name |

magnesium;oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Mg.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYWQDOJMBTCCO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210485 | |

| Record name | Magnesium oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-88-5 | |

| Record name | Magnesium oxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM OXALATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D674BHV95V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.